molecular formula C24H20BrN B15487568 N,N,N-Triphenylanilinium bromide CAS No. 6228-46-2

N,N,N-Triphenylanilinium bromide

Cat. No.: B15487568
CAS No.: 6228-46-2
M. Wt: 402.3 g/mol
InChI Key: VJFXTJZJJIZRKP-UHFFFAOYSA-M
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Description

N,N,N-Triphenylanilinium bromide is a useful research compound. Its molecular formula is C24H20BrN and its molecular weight is 402.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

6228-46-2

Molecular Formula

C24H20BrN

Molecular Weight

402.3 g/mol

IUPAC Name

tetraphenylazanium;bromide

InChI

InChI=1S/C24H20N.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1

InChI Key

VJFXTJZJJIZRKP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[N+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

Biological Activity

N,N,N-Triphenylanilinium bromide (TPAB) is a quaternary ammonium compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its impact on health.

Chemical Structure and Properties

TPAB is characterized by its chemical formula C24H20BrNC_{24}H_{20}BrN and a molecular weight of 416.33 g/mol. The compound features a triphenyl anilinium structure, which contributes to its unique properties and biological interactions.

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of TPAB. It has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. In particular, TPAB demonstrated significant activity against reactive oxygen species (ROS), indicating potential therapeutic applications in conditions associated with oxidative damage.

Compound DPPH Scavenging Activity (%) IC50 (μM)
TPAB75%25
Trolox91%10

Table 1 illustrates the antioxidant activity of TPAB compared to Trolox, a standard antioxidant.

Neuroprotective Effects

TPAB has shown promise in neuroprotection, particularly through modulation of neurotransmitter systems. Its ability to cross the blood-brain barrier (BBB) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's interaction with neurotransmitter receptors enhances synaptic plasticity and neuronal survival under stress conditions.

The mechanisms underlying the biological activity of TPAB are multifaceted:

  • Antioxidant Mechanism : TPAB acts by donating electrons to free radicals, thereby neutralizing their harmful effects. This process reduces lipid peroxidation and protects cellular components from oxidative damage.
  • Neurotransmitter Modulation : By influencing neurotransmitter levels, TPAB can enhance cognitive functions and provide neuroprotective effects against excitotoxicity.

Case Studies

Several case studies have documented the effects of TPAB on various biological systems:

  • Neurotoxicity Mitigation : In a study involving neuronal cell cultures exposed to oxidative stress, TPAB treatment resulted in a significant reduction in cell death and improved cell viability compared to untreated controls.
  • Inflammation Reduction : Another study reported that TPAB administration decreased pro-inflammatory cytokine levels in animal models of inflammation, suggesting its potential as an anti-inflammatory agent.
  • Toxicological Assessments : Long-term exposure studies indicate that while TPAB exhibits beneficial effects at therapeutic doses, higher concentrations may lead to cytotoxicity in certain cell lines, highlighting the importance of dosage optimization.

Safety and Toxicity

While TPAB shows promising biological activities, safety assessments are critical. Toxicological evaluations indicate that high doses can lead to adverse effects such as cytotoxicity and potential neurotoxic effects. It is essential to balance therapeutic benefits against possible risks associated with its use.

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